molecular formula C19H20N2O3 B2559059 3,5-dimethoxy-N-((2-methyl-1H-indol-5-yl)methyl)benzamide CAS No. 852136-33-5

3,5-dimethoxy-N-((2-methyl-1H-indol-5-yl)methyl)benzamide

Cat. No. B2559059
CAS RN: 852136-33-5
M. Wt: 324.38
InChI Key: DFEKQUATSTVVBV-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-((2-methyl-1H-indol-5-yl)methyl)benzamide, also known as DOI, is a synthetic compound that belongs to the family of phenethylamines. DOI is a potent hallucinogenic drug that has been widely studied for its effects on the central nervous system.

Mechanism Of Action

3,5-dimethoxy-N-((2-methyl-1H-indol-5-yl)methyl)benzamide acts as a potent agonist of the 5-HT2A receptor, which is widely distributed throughout the brain. Activation of the 5-HT2A receptor leads to an increase in the levels of the neurotransmitter serotonin, which is involved in the regulation of mood, perception, and cognition. 3,5-dimethoxy-N-((2-methyl-1H-indol-5-yl)methyl)benzamide also activates other serotonin receptors, including the 5-HT2C receptor, which is involved in the regulation of appetite and mood.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-((2-methyl-1H-indol-5-yl)methyl)benzamide has been found to produce a wide range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been shown to increase the levels of the neurotransmitter serotonin in the brain, leading to alterations in mood and perception. 3,5-dimethoxy-N-((2-methyl-1H-indol-5-yl)methyl)benzamide has also been found to produce changes in brain activity, including increased activity in the prefrontal cortex and decreased activity in the default mode network.

Advantages And Limitations For Lab Experiments

3,5-dimethoxy-N-((2-methyl-1H-indol-5-yl)methyl)benzamide has several advantages for laboratory experiments, including its potent agonist activity at the 5-HT2A receptor and its ability to produce altered states of consciousness. However, 3,5-dimethoxy-N-((2-methyl-1H-indol-5-yl)methyl)benzamide also has several limitations, including its toxic nature and the potential for adverse effects on animal subjects. Careful handling and monitoring are required when using 3,5-dimethoxy-N-((2-methyl-1H-indol-5-yl)methyl)benzamide in laboratory experiments.

Future Directions

There are several future directions for research on 3,5-dimethoxy-N-((2-methyl-1H-indol-5-yl)methyl)benzamide, including the investigation of its effects on other serotonin receptors, such as the 5-HT2C receptor. Further studies are also needed to determine the long-term effects of 3,5-dimethoxy-N-((2-methyl-1H-indol-5-yl)methyl)benzamide on brain function and to develop safer methods for its use in laboratory experiments. Additionally, the potential therapeutic applications of 3,5-dimethoxy-N-((2-methyl-1H-indol-5-yl)methyl)benzamide in the treatment of psychiatric disorders, such as depression and anxiety, should be explored.

Synthesis Methods

3,5-dimethoxy-N-((2-methyl-1H-indol-5-yl)methyl)benzamide can be synthesized through various methods, including the reaction of 2,5-dimethoxybenzaldehyde with 2-methyl-1H-indole in the presence of a reducing agent. Another method involves the reaction of 2,5-dimethoxybenzaldehyde with 2-methylindole in the presence of a reducing agent and a palladium catalyst. The synthesis of 3,5-dimethoxy-N-((2-methyl-1H-indol-5-yl)methyl)benzamide requires careful handling due to its toxic nature.

Scientific Research Applications

3,5-dimethoxy-N-((2-methyl-1H-indol-5-yl)methyl)benzamide has been widely used in scientific research to study its effects on the central nervous system. It has been found to be a potent agonist of the serotonin 2A receptor (5-HT2A), which is involved in the regulation of mood, perception, and cognition. 3,5-dimethoxy-N-((2-methyl-1H-indol-5-yl)methyl)benzamide has also been used to study the effects of hallucinogenic drugs on brain function and to investigate the neural mechanisms underlying altered states of consciousness.

properties

IUPAC Name

3,5-dimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-12-6-14-7-13(4-5-18(14)21-12)11-20-19(22)15-8-16(23-2)10-17(9-15)24-3/h4-10,21H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEKQUATSTVVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325366
Record name 3,5-dimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816859
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,5-dimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

CAS RN

852136-33-5
Record name 3,5-dimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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